molecular formula C18H17N3O3S B6001524 N-(2-methoxyphenyl)-2-{[(4-oxo-1,4-dihydro-2-quinazolinyl)methyl]thio}acetamide

N-(2-methoxyphenyl)-2-{[(4-oxo-1,4-dihydro-2-quinazolinyl)methyl]thio}acetamide

Cat. No.: B6001524
M. Wt: 355.4 g/mol
InChI Key: KRUWYHHFUCYFAL-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-{[(4-oxo-1,4-dihydro-2-quinazolinyl)methyl]thio}acetamide, also known as QMMA, is a synthetic compound that has been used in scientific research for its potential therapeutic applications. QMMA belongs to the class of quinazoline derivatives, which have been studied extensively for their pharmacological properties.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-{[(4-oxo-1,4-dihydro-2-quinazolinyl)methyl]thio}acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. It has also been shown to inhibit the activity of NF-κB, a transcription factor involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and reduce inflammation. This compound has also been shown to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

N-(2-methoxyphenyl)-2-{[(4-oxo-1,4-dihydro-2-quinazolinyl)methyl]thio}acetamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. This compound has also been shown to have low toxicity in animal models, making it a safe compound to use in lab experiments. However, the limitations of this compound include its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on N-(2-methoxyphenyl)-2-{[(4-oxo-1,4-dihydro-2-quinazolinyl)methyl]thio}acetamide. One area of research is the development of this compound derivatives with improved pharmacological properties. Another area of research is the investigation of the potential use of this compound in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.

Synthesis Methods

The synthesis of N-(2-methoxyphenyl)-2-{[(4-oxo-1,4-dihydro-2-quinazolinyl)methyl]thio}acetamide involves the reaction of 2-methoxybenzaldehyde with 2-aminobenzamide to produce 2-(2-methoxyphenyl)quinazolin-4(3H)-one. This compound is then reacted with 2-chloro-N-(methylthio)acetamide to yield this compound.

Scientific Research Applications

N-(2-methoxyphenyl)-2-{[(4-oxo-1,4-dihydro-2-quinazolinyl)methyl]thio}acetamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. This compound also has anti-inflammatory properties and has been studied for its potential use in treating inflammatory disorders such as rheumatoid arthritis. Additionally, this compound has been shown to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative disorders such as Alzheimer's disease.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-[(4-oxo-3H-quinazolin-2-yl)methylsulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-24-15-9-5-4-8-14(15)20-17(22)11-25-10-16-19-13-7-3-2-6-12(13)18(23)21-16/h2-9H,10-11H2,1H3,(H,20,22)(H,19,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRUWYHHFUCYFAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSCC2=NC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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